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Compound of Interest

Compound Name: 4-Hydroxyatomoxetine

Cat. No.: B019935 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
4-Hydroxyatomoxetine is the primary active metabolite of atomoxetine, a selective

norepinephrine reuptake inhibitor widely prescribed for the treatment of Attention-

Deficit/Hyperactivity Disorder (ADHD). Formed predominantly by the polymorphic cytochrome

P450 2D6 (CYP2D6) enzyme, 4-hydroxyatomoxetine is pharmacologically active and

equipotent to its parent compound in inhibiting the norepinephrine transporter (NET). This

guide provides a comprehensive overview of the structural formula, synthesis, metabolism, and

pharmacological properties of 4-hydroxyatomoxetine, with a focus on quantitative data and

detailed experimental methodologies relevant to professionals in drug development and

scientific research.

Chemical Structure
The structural formula of 4-hydroxyatomoxetine is presented below, alongside its parent

compound, atomoxetine, for comparative purposes. The key structural difference is the addition

of a hydroxyl group at the para-position of the phenoxy ring.

Atomoxetine

Molecular Formula: C₁₇H₂₁NO
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IUPAC Name: (3R)-N-methyl-3-(2-methylphenoxy)-3-phenylpropan-1-amine[1]

4-Hydroxyatomoxetine

Molecular Formula: C₁₇H₂₁NO₂

IUPAC Name: 3-methyl-4-[(1R)-3-(methylamino)-1-phenylpropoxy]phenol[2]

Physicochemical and Pharmacokinetic Properties
A summary of the key physicochemical and pharmacokinetic parameters for atomoxetine and

4-hydroxyatomoxetine is provided in the table below. These properties are crucial for

understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the

metabolite.

Property Atomoxetine
4-
Hydroxyatomoxetin
e

Reference

Molecular Weight (

g/mol )
255.35 271.35 [1][2]

Protein Binding (%) 98.7 66.6 [3]

Primary Metabolizing

Enzyme
CYP2D6 UGTs [2]

Bioavailability (%) 63 (EMs), 94 (PMs) - [4]

Half-life (t½) (hours) ~5 (EMs), ~21 (PMs) - [5]

EMs: Extensive Metabolizers; PMs: Poor Metabolizers of CYP2D6

Metabolism and Pharmacogenomics
The metabolic pathway of atomoxetine to 4-hydroxyatomoxetine and its subsequent

elimination is a critical aspect of its pharmacology, heavily influenced by pharmacogenomics.

Metabolic Pathway
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Atomoxetine is primarily metabolized in the liver to 4-hydroxyatomoxetine via aromatic

hydroxylation, a reaction catalyzed by the CYP2D6 enzyme. This metabolite is then rapidly

conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs) to form 4-
hydroxyatomoxetine-O-glucuronide, which is then excreted in the urine. A minor metabolic

pathway involves N-demethylation of atomoxetine by CYP2C19 to form N-

desmethylatomoxetine.

Metabolism of Atomoxetine

Atomoxetine

4-Hydroxyatomoxetine

CYP2D6

N-desmethylatomoxetine

CYP2C19 (minor)

4-Hydroxyatomoxetine-O-glucuronide

UGTs
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Metabolic pathway of atomoxetine.

Influence of CYP2D6 Polymorphism
The activity of the CYP2D6 enzyme is highly variable within the population due to genetic

polymorphisms. Individuals can be classified as poor metabolizers (PMs), intermediate

metabolizers (IMs), extensive metabolizers (EMs), or ultrarapid metabolizers (UMs). This

genetic variability significantly impacts the pharmacokinetics of atomoxetine. In CYP2D6 PMs,

the formation of 4-hydroxyatomoxetine is significantly reduced, leading to higher plasma

concentrations and a longer half-life of the parent drug, atomoxetine.
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Pharmacological Activity
4-Hydroxyatomoxetine is an active metabolite that exhibits a pharmacological profile similar

to its parent compound.

Norepinephrine Transporter Inhibition
Both atomoxetine and 4-hydroxyatomoxetine are potent and selective inhibitors of the

norepinephrine transporter (NET). This inhibition leads to an increase in the synaptic

concentration of norepinephrine, which is believed to be the primary mechanism of action in the

treatment of ADHD. 4-Hydroxyatomoxetine has been shown to be equipotent to atomoxetine

in its ability to inhibit norepinephrine reuptake.

Compound NET Ki (nM) SERT Ki (nM) DAT Ki (nM) Reference

Atomoxetine 5 77 1451 [6]

Ki: Inhibition constant; NET: Norepinephrine Transporter; SERT: Serotonin Transporter; DAT:

Dopamine Transporter.

Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis,

characterization, and evaluation of 4-hydroxyatomoxetine.

Synthesis of 4-Hydroxyatomoxetine
The following protocol is based on a patented synthetic route.

Step 1: Synthesis of (R)-N,N-dimethyl-3-(2-methyl-(4-acetylphenyl)oxy)-3-phenyl-1-

aminopropane oxalate

To a solution of (R)-N,N-dimethylamino-1-phenylpropanol in dimethylacetamide, slowly add

sodium hydride at 10-15°C.

Add 4-fluoro-3-methyl acetophenone to the reaction mixture.

Raise the temperature to 25-35°C and maintain for 12 hours.
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Adjust the pH to 4-5 with acetic acid.

The resulting solid is filtered, washed with ethyl acetate, and dried to afford the product.

Step 2: Oxidation to (R)-N,N-dimethyl-3-(2-methyl-(4-acetoxyphenyl)oxy)-3-phenyl-1-

aminopropane

Dissolve the product from Step 1 in methylene dichloride.

Add acetic acid and m-chloroperoxybenzoic acid (m-CPBA) at 25-35°C.

Maintain the reaction for 8 hours, with additional portions of m-CPBA added as needed.

Quench the reaction with 10% sodium bisulfite solution.

Step 3: Conversion to 4-Hydroxyatomoxetine

The product from Step 2 is subjected to further chemical transformations, including

demethylation and hydrolysis, to yield 4-hydroxyatomoxetine.

In Vitro Metabolism of Atomoxetine in Human Liver
Microsomes
This protocol describes the procedure to study the formation of 4-hydroxyatomoxetine from

atomoxetine using human liver microsomes.

Materials:

Pooled human liver microsomes (HLMs)

Atomoxetine

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

Potassium phosphate buffer (pH 7.4)

Acetonitrile (for quenching)
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Internal standard (for LC-MS/MS analysis)

Procedure:

Prepare a stock solution of atomoxetine in a suitable solvent (e.g., methanol or DMSO).

In a microcentrifuge tube, pre-incubate HLMs (e.g., 0.5 mg/mL final protein concentration) in

potassium phosphate buffer at 37°C for 5 minutes.

Initiate the reaction by adding the NADPH regenerating system and atomoxetine (at various

concentrations to determine kinetics) to the pre-incubated microsomes.

Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an

internal standard.

Centrifuge the samples to pellet the protein.

Analyze the supernatant for the presence and quantity of 4-hydroxyatomoxetine using a

validated LC-MS/MS method.
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Workflow for In Vitro Metabolism of Atomoxetine
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Workflow for in vitro metabolism.
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Norepinephrine Transporter (NET) Radioligand Binding
Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of 4-
hydroxyatomoxetine for the norepinephrine transporter.

Materials:

Cell membranes prepared from a cell line stably expressing the human norepinephrine

transporter (hNET), such as HEK293-hNET cells.

Radioligand specific for NET, for example, [³H]nisoxetine.

4-Hydroxyatomoxetine (test compound).

Desipramine or another known NET inhibitor (positive control).

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

Glass fiber filters.

Scintillation cocktail and a scintillation counter.

Procedure:

In a 96-well plate, add assay buffer, cell membranes, and varying concentrations of 4-
hydroxyatomoxetine or the positive control.

For total binding, add only the radioligand and cell membranes. For non-specific binding, add

a high concentration of a known NET inhibitor (e.g., desipramine) in addition to the

radioligand and membranes.

Initiate the binding reaction by adding a fixed concentration of the radioligand (e.g.,

[³H]nisoxetine) to all wells.

Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient

time to reach equilibrium (e.g., 60-90 minutes).
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Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity

using a scintillation counter.

Calculate the specific binding at each concentration of the test compound and determine the

IC₅₀ and Ki values using appropriate software.

Conclusion
4-Hydroxyatomoxetine is a crucial active metabolite of atomoxetine, contributing to its

therapeutic effects through potent inhibition of the norepinephrine transporter. Its formation and

clearance are significantly influenced by CYP2D6 polymorphisms, a key consideration in

personalized medicine approaches for ADHD treatment. The experimental protocols and

quantitative data presented in this guide provide a valuable resource for researchers and drug

development professionals working on norepinephrine reuptake inhibitors and related

compounds. Further investigation into the specific roles of 4-hydroxyatomoxetine in the

clinical efficacy and safety profile of atomoxetine is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [An In-depth Technical Guide to 4-Hydroxyatomoxetine].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b019935#structural-formula-of-4-hydroxyatomoxetine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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